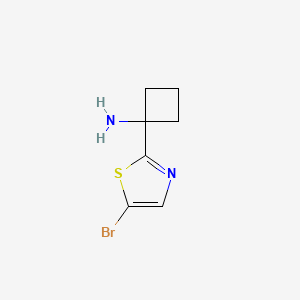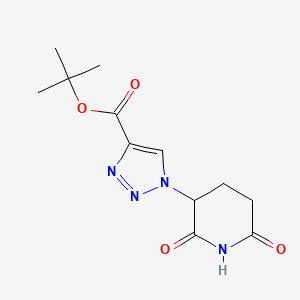
4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 5 on the thiazole ring, and a but-3-ynoic acid moiety attached at position 4.
Preparation Methods
The synthesis of 4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid typically involves the formation of the thiazole ring followed by the introduction of the but-3-ynoic acid group. One common synthetic route includes the reaction of 2,5-dichlorothiazole with propargyl bromide under basic conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atoms or the thiazole ring, leading to the formation of various substituted products. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound has been investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
4-(2,5-Dichloro-1,3-thiazol-4-yl)but-3-ynoic acid can be compared with other thiazole derivatives such as:
2,4-Disubstituted thiazoles: These compounds also exhibit diverse biological activities but differ in their substitution patterns and specific applications.
3,4-Dichloro-1,2,5-thiadiazole: This compound has a similar chlorine substitution pattern but differs in its ring structure and properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the but-3-ynoic acid moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H3Cl2NO2S |
|---|---|
Molecular Weight |
236.07 g/mol |
IUPAC Name |
4-(2,5-dichloro-1,3-thiazol-4-yl)but-3-ynoic acid |
InChI |
InChI=1S/C7H3Cl2NO2S/c8-6-4(10-7(9)13-6)2-1-3-5(11)12/h3H2,(H,11,12) |
InChI Key |
XLCLXSPITXHMRX-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CC1=C(SC(=N1)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)

![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)


![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)


![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanone;hydrochloride](/img/structure/B13548391.png)
